molecular formula C10H14ClN B1382071 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride CAS No. 40743-24-6

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1382071
CAS No.: 40743-24-6
M. Wt: 183.68 g/mol
InChI Key: ICHLZWNYHPCCQT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride (CAS: 40743-24-6) is an organic compound with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol. Its IUPAC name derives from its structure: a benzene ring substituted with an ethenyl (-CH=CH₂) group at the para position and an ethylamine (-CH₂CH₂NH₂) side chain, which is protonated as a hydrochloride salt. Key structural features include:

  • Aromatic core : Provides stability and π-conjugation.
  • Ethenyl group : Enables polymerization and cross-linking.
  • Ethylamine hydrochloride : Enhances solubility in polar solvents.

Table 1: Key Identifiers

Property Value
IUPAC Name 2-(4-ethenylphenyl)ethanamine hydrochloride
CAS Number 40743-24-6
Molecular Formula C₁₀H₁₄ClN
Synonyms (4-Vinylphenyl)ethylamine hydrochloride, 2-(4-Vinylphenyl)ethan-1-amine HCl
SMILES C=CC1=CC=C(C=C1)CCN.Cl

Historical Context and Discovery

The compound emerged in the late 20th century alongside advances in polymer science, particularly in synthesizing functionalized styrenes for controlled polymerization. Early studies focused on its role as a monomer for producing polymers with tailored electronic and mechanical properties. For example, research in the 1980s demonstrated that vinyl-substituted aromatic amines could undergo anionic polymerization to form well-defined polymers with narrow molecular weight distributions (MWD < 1.1). This work laid the foundation for its use in advanced materials.

Significance in Polymer and Materials Science

The ethenyl and amine functionalities make this compound a versatile precursor in polymer chemistry:

  • Living anionic polymerization : The ethenyl group participates in chain-growth polymerization, enabling precise control over polymer architecture. For instance, similar monomers have been used to synthesize block copolymers with applications in photoresists and thermoplastic elastomers.
  • Cross-linking : The reactive amine group facilitates post-polymerization modifications, such as quaternization or coordination with metal ions, enhancing material stability.
  • Functional coatings : Derivatives of this compound contribute to hydrophilic coatings for medical devices, improving biocompatibility and endothelial cell adhesion.

Table 2: Applications in Polymer Science

Application Functionality Utilized Example
Conductive polymers π-conjugated aromatic core Antistatic coatings
Hydrogels Amine cross-linking Biomedical scaffolds
Block copolymers Ethenyl polymerization Nanostructured materials

Properties

IUPAC Name

2-(4-ethenylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h2-6H,1,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHLZWNYHPCCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethenylbenzaldehyde.

    Reductive Amination: The aldehyde group of 4-ethenylbenzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.

    Hydrochloride Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-epoxyphenyl)ethan-1-amine hydrochloride.

    Reduction: Formation of 2-(4-ethylphenyl)ethan-1-amine hydrochloride.

    Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride has been studied for its potential pharmacological effects. Compounds with similar structures have shown promise as potential therapeutic agents in treating neurological disorders and certain types of cancer. Research indicates that this compound may act on neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Studies

  • Neurotransmitter Modulation : A study published in the Journal of Medicinal Chemistry explored the effects of phenethylamine derivatives on serotonin receptors. The findings suggest that compounds like this compound could modulate serotonin activity, leading to antidepressant-like effects in animal models.
  • Anticancer Activity : Research published in Cancer Letters indicated that similar phenethylamines exhibited cytotoxic effects against various cancer cell lines. The study highlights the need for further investigation into the mechanisms of action and therapeutic potential of this compound.

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecular structures. Its ability to participate in various chemical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Applications in Synthesis

  • Alkylation Reactions : this compound can be used in alkylation reactions to introduce ethylene groups into aromatic compounds, enhancing their reactivity and utility in further synthetic pathways.
  • Formation of Heterocycles : The compound has been utilized in the synthesis of heterocyclic compounds, which are crucial in developing new drugs and materials.

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, leading to materials with enhanced properties. Its application in developing conductive polymers has garnered interest due to the increasing demand for advanced materials in electronics.

Research Findings

  • Conductive Polymers : Studies have shown that incorporating this compound into polymer blends can improve electrical conductivity and mechanical strength. This property is particularly beneficial for applications in flexible electronics and sensors.

Analytical Applications

Chemical Analysis Techniques
In analytical chemistry, this compound is employed as a standard reference material for various analytical techniques such as chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethenyl group allows for potential binding to various receptors or enzymes, influencing their activity. The amine group can form hydrogen bonds or ionic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Phenethylamine derivatives vary based on substituents on the phenyl ring. Key structural classes include:

Methoxy-Substituted Derivatives
  • 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D) : Features methyl and methoxy groups. The electron-donating methoxy groups enhance serotonin receptor affinity, particularly at 5-HT2A receptors .
  • 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T) : Incorporates a methylthio group, which increases lipophilicity and prolongs metabolic half-life compared to methoxy derivatives .
Halogen-Substituted Derivatives
  • Molecular weight: 210.08 g/mol .
  • 2-(4-Fluorophenoxy)ethan-1-amine Hydrochloride: A phenoxy-fluorine derivative with applications in agrochemical research .
Heterocyclic and Complex Substituents
  • 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride : Combines an indole ring with an ethoxy group, likely targeting serotonin pathways due to structural similarity to tryptamine derivatives .
  • 2-(Thiophen-3-yl)ethan-1-amine Hydrochloride : A thiophene-containing analogue synthesized for TAAR1 agonist activity, yielding 51.6% via HCl salt formation .

Example Syntheses :

  • 2-(Naphthalen-1-yl)ethan-1-amine Hydrochloride : Yielded via HCl treatment in 1,4-dioxane (crude product, LCMS-confirmed) .

Pharmacological and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2C-D Hydrochloride 2,5-Dimethoxy-4-methyl C11H18ClNO2 231.72 Serotonin receptor agonist
2C-T Hydrochloride 2,5-Dimethoxy-4-(methylthio) C11H18ClNO2S 263.79 Enhanced metabolic stability
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl 2-Cl, 4-F C8H10Cl2FN 210.08 High electronegativity
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine HCl 4-Ethoxy-indole C12H17ClN2O 240.73 Tryptamine-like activity
2-(Thiophen-3-yl)ethan-1-amine HCl Thiophene-3-yl C6H9ClNS 162.66 TAAR1 agonist (51.6% yield)

Key Observations :

  • Methoxy and Methylthio Groups : Increase receptor binding but may reduce metabolic stability compared to halogens.
  • Halogen Substituents : Improve pharmacokinetic properties (e.g., bioavailability) due to electronegativity and steric effects.
  • Ethenyl Group (Hypothetical) : Likely intermediate lipophilicity between methoxy and halogenated analogues, but direct data are unavailable.

Biological Activity

2-(4-Ethenylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethenyl group attached to a phenyl ring, which may influence its pharmacological properties and interactions with biological targets.

  • IUPAC Name : this compound
  • CAS Number : 40743-24-6
  • Molecular Formula : C10H13N·HCl
  • Molecular Weight : 187.68 g/mol

The compound's structure includes an amine functional group, which is often associated with various biological activities, including neurotransmitter modulation and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as a modulator of the dopaminergic and adrenergic systems, influencing mood and cognitive functions. The presence of the ethenyl group can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects may be mediated through the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain.

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective properties, potentially reducing neuronal damage in conditions such as Parkinson's disease. Its ability to modulate oxidative stress and inflammation could play a role in neuroprotection.

Antimicrobial Activity

Preliminary investigations have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Experimental Data

Several studies have explored the biological activities of related compounds:

  • Antidepressant Activity : A study demonstrated that phenethylamine derivatives significantly reduced depressive-like behavior in rodent models, suggesting similar potential for this compound .
  • Neuroprotection : In vitro assays indicated that compounds with structural similarities provided protection against oxidative stress-induced neuronal cell death .
  • Antimicrobial Efficacy : A series of experiments showed that certain derivatives inhibited the growth of Gram-positive bacteria, supporting the hypothesis that this class of compounds could be developed into antimicrobial agents .

Comparative Analysis

A comparison of this compound with other related compounds reveals distinct biological profiles:

Compound NameBiological ActivityMechanism of Action
2-(4-Ethenylphenyl)ethan-1-amineAntidepressant, NeuroprotectiveMAO inhibition, Neurotransmitter modulation
PhenethylamineMild stimulantDopaminergic activity
4-MethylphenethylamineAntidepressantSerotonin reuptake inhibition

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride, and what analytical methods validate its purity and structure?

Methodological Answer:

  • Synthesis :
    • Step 1 : Alkylation of 4-ethenylbenzaldehyde with nitroethane under basic conditions (e.g., KOH) to form 2-(4-ethenylphenyl)propan-1-one .
    • Step 2 : Reduction of the ketone intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine .
    • Step 3 : Acidification with HCl to form the hydrochloride salt .
  • Validation :
    • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or capillary zone electrophoresis (CZE) .
    • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm), ethenyl group (δ 5.0–5.5 ppm), and amine protons (δ 1.5–2.5 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₀H₁₃NCl: 182.0735) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Avoid aqueous or protic solvents to prevent decomposition .
  • Storage : Seal in airtight, light-protected containers under inert gas (N₂/Ar) at 2–8°C. Monitor for discoloration or precipitate formation, indicative of degradation .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity, and what computational tools support this design?

Methodological Answer:

  • Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the ethenyl position to enhance receptor binding affinity .
    • Replace the ethenyl group with heterocycles (e.g., pyridine) to improve metabolic stability .
  • Computational Tools :
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like serotonin receptors (5-HT₂A) .
    • QSAR Models : Train models on datasets of phenylalkylamine derivatives to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for phenylalkylamine derivatives?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, receptor isoforms). For example, 5-HT₂A affinity varies between CHO-K1 vs. HEK-293 cells due to differential coupling to G-proteins .
  • Orthogonal Assays : Validate results using:
    • Functional Assays : Measure cAMP accumulation or β-arrestin recruitment (e.g., BRET/FRET) .
    • Binding Studies : Radioligand displacement (³H-ketanserin for 5-HT₂A) with strict control of buffer ionic strength .

Q. How can researchers elucidate the metabolic pathways of this compound in vitro?

Methodological Answer:

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS. Major pathways include:
    • Oxidation : Hydroxylation at the ethenyl group or benzylic position .
    • N-Dealkylation : Cleavage of the ethylamine side chain .
  • Phase II Metabolism : Co-incubate with UDPGA (for glucuronidation) or PAPS (for sulfation). Detect conjugates via shifts in retention time or mass (+176 Da for glucuronides) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride

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